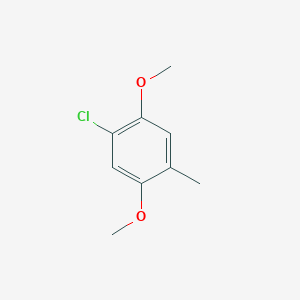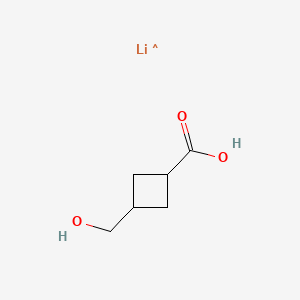
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is a chemical compound with the molecular formula C6H11LiO3. It is known for its high purity and is often used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt typically involves the reaction of cyclobutanecarboxylic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The resulting product is then treated with lithium hydroxide to form the lithium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The compound is usually stored at temperatures between 2-8°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The lithium ion can be replaced with other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products
Oxidation: 3-(Carboxymethyl)cyclobutanecarboxylic acid.
Reduction: 3-(Hydroxymethyl)cyclobutanemethanol.
Substitution: 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt.
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)cyclobutanecarboxylic acid;lithium salt involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the lithium ion can influence ionic balance and signaling pathways in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; sodium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; potassium salt
- 3-(Hydroxymethyl)cyclobutanecarboxylic acid; calcium salt
Uniqueness
The lithium salt form of 3-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to the specific properties imparted by the lithium ion. These properties include enhanced solubility and specific interactions with biological molecules, making it particularly useful in certain research and industrial applications .
Eigenschaften
Molekularformel |
C6H10LiO3 |
|---|---|
Molekulargewicht |
137.1 g/mol |
InChI |
InChI=1S/C6H10O3.Li/c7-3-4-1-5(2-4)6(8)9;/h4-5,7H,1-3H2,(H,8,9); |
InChI-Schlüssel |
MRMYYRALWDDXJK-UHFFFAOYSA-N |
Kanonische SMILES |
[Li].C1C(CC1C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



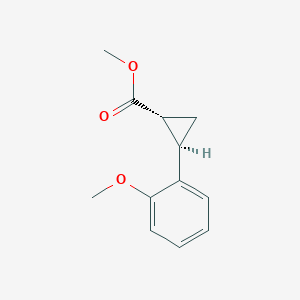


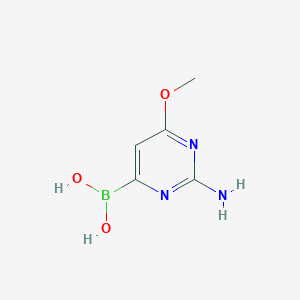

![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
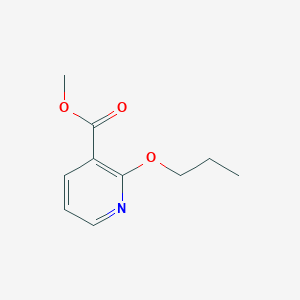
![3-Bromoimidazo[1,2-b]pyridazine-6-carboxylic acid](/img/structure/B14033504.png)
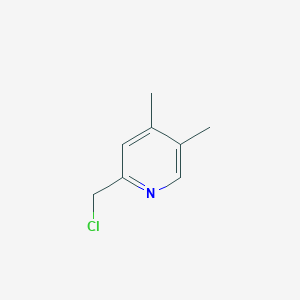


![5-Bromo-2-cyclopropylbenzo[d]thiazole](/img/structure/B14033527.png)
